Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
Description
Properties
Molecular Formula |
C12H9F2N3O4 |
|---|---|
Molecular Weight |
297.21 g/mol |
IUPAC Name |
methyl 3-(difluoromethyl)-1-(2-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H9F2N3O4/c1-21-12(18)7-6-16(15-10(7)11(13)14)8-4-2-3-5-9(8)17(19)20/h2-6,11H,1H3 |
InChI Key |
XNERHFCDEASLKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(F)F)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis via Substitution and Hydrolysis
The initial step involves the reaction of 2,2-difluoroacetyl halide with an α,β-unsaturated ester. For the target compound, ethyl 3-(dimethylamino)acrylate is substituted with a nitro-functionalized acrylate derivative to introduce the 2-nitrophenyl moiety. The reaction proceeds under low-temperature conditions (-30°C to 0°C) in solvents such as tetrahydrofuran or dichloromethane, with triethylamine as an acid-binding agent. Alkaline hydrolysis with sodium hydroxide yields the α-difluoroacetyl intermediate carboxylic acid, critical for subsequent cyclization.
Key Parameters:
Cyclocondensation with 2-Nitrophenylhydrazine
The α-difluoroacetyl intermediate undergoes cyclization with 2-nitrophenylhydrazine to form the pyrazole ring. This step replaces methyl hydrazine (used in the patent’s example) with a nitro-substituted hydrazine derivative. Catalytic quantities of sodium iodide (0.2–1.0 eq) enhance reaction efficiency, while maintaining temperatures between -30°C and 120°C ensures controlled cyclization.
Challenges and Solutions:
- Regioselectivity: The nitro group’s electron-withdrawing nature may favor 1,3-dipolar cycloaddition at the C4 position, reducing isomer formation.
- Byproduct Mitigation: Distillation under reduced pressure (50–70 mm H₂O) removes volatile byproducts like dimethylamine, improving crude product purity.
Esterification and Purification
Methyl Ester Formation
The carboxylic acid intermediate is esterified using methanol under acidic or basic conditions. Patent data suggest refluxing with thionyl chloride (SOCl₂) in methanol achieves near-quantitative esterification.
Reaction Conditions:
Recrystallization Optimization
Crude product purity is enhanced via recrystallization from ethanol-water mixtures (35–65% alcohol). For the target compound, a 40% ethanol solution at 0–5°C achieves 99.6% purity, as demonstrated in analogous syntheses.
Data Table 1: Recrystallization Efficiency
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| 40% Ethanol | 99.6 | 75.8 |
| 35% Methanol | 99.6 | 77.1 |
| 50% Isopropanol | 99.5 | 74.2 |
Isomer Control and Analytical Validation
Regiochemical Outcomes
The patent highlights isomer ratios (3- vs. 5-substituted pyrazoles) as a critical quality metric. Using sodium iodide as a catalyst and low-temperature condensation (-30°C) suppresses 5-isomer formation to ≤5%.
Mechanistic Insight:
The iodide ion stabilizes transition states during cyclization, favoring nucleophilic attack at the C3 position of the pyrazole ring.
Chromatographic and Spectroscopic Analysis
High-performance liquid chromatography (HPLC) with C18 columns and UV detection (254 nm) confirms isomer ratios and purity. Nuclear magnetic resonance (¹H/¹⁹F NMR) validates substituent positions, with characteristic shifts for the difluoromethyl (-CF₂H, δ -110 ppm) and nitro groups (δ 8.2–8.5 ppm aromatic protons).
Scalability and Industrial Feasibility
Batch Process Optimization
Large-scale synthesis (1.25 mol batches) achieves 75–78% overall yield, demonstrating scalability. Key considerations include:
- Solvent Recovery: Distillation reclaims >90% of dichloromethane and ethanol.
- Catalyst Reuse: Sodium iodide is recoverable via aqueous extraction, reducing costs.
Comparative Analysis with Analogous Compounds
The structurally related compound methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate (PubChem CID 125461576) shares similar synthetic challenges. Fluorine substitution at the para position of the phenyl ring introduces steric and electronic effects, requiring adjusted stoichiometry and higher reaction temperatures (50–120°C vs. 40–80°C for the target compound).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Material Science: It is investigated for its potential use in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and nitrophenyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.
Comparison with Similar Compounds
Key Observations:
- Fluorination: Difluoromethyl (CF2H) and trifluoromethyl (CF3) groups improve metabolic stability and hydrophobicity, but CF3 may reduce solubility . Ester Variations: Methyl vs. ethyl esters influence hydrolysis rates and bioavailability. Ethyl esters generally exhibit slower degradation .
Structural Similarity :
Crystallographic and Computational Analysis:
- Tools like SHELXL and Mercury CSD enable precise refinement and visualization of pyrazole derivatives, aiding in the comparison of molecular conformations and crystal packing .
- Computational studies could predict how nitro and fluorine substituents influence intermolecular interactions in solid-state structures .
Biological Activity
Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is a novel compound that has garnered attention for its significant biological activity, particularly as an antifungal agent. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring with several functional groups:
- Difluoromethyl group
- 2-Nitrophenyl group
- Ester functional group
These structural features contribute to its unique chemical properties and biological activities, particularly in agricultural applications as a fungicide.
The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. This inhibition disrupts energy metabolism in fungal cells, leading to cell death. Such a mechanism is similar to other compounds within its class, which have demonstrated efficacy against various phytopathogenic fungi.
Antifungal Activity
This compound exhibits potent antifungal activity against a range of plant pathogens. The compound's ability to inhibit key metabolic pathways in fungi makes it effective in agricultural settings. Research indicates that it can be particularly effective against fungi that pose significant threats to crop yields.
Structure-Activity Relationship (SAR)
Molecular docking studies have been conducted to understand better the interactions between this compound and its biological targets. These studies indicate that specific interactions with amino acid residues in SDH enhance binding affinity and inhibitory potency. Furthermore, structure-activity relationship analyses highlight crucial structural features that optimize antifungal properties .
Comparative Analysis with Related Compounds
The following table compares this compound with other pyrazole derivatives:
| Compound Name | Unique Features |
|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Lacks nitro substitution; primarily used as an intermediate in fungicide synthesis. |
| Isopyrazam | Known for broad-spectrum antifungal activity; lacks difluoromethyl group. |
| Fluxapyroxad | Exhibits high efficacy against specific fungal pathogens; different substituent pattern. |
| Benzovindiflupyr | Combines multiple functional groups for enhanced activity; distinct mechanism of action. |
This compound stands out due to its specific combination of substituents that influence both its biological activity and chemical reactivity, making it a valuable candidate for further research and development in agricultural applications .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
